3-[(E)-2-acetamidoethenyl]sulfanyl-7-oxo-6-(1-sulfooxyethyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
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Overview
Description
3-[(E)-2-acetamidoethenyl]sulfanyl-7-oxo-6-(1-sulfooxyethyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid is a natural product found in Streptomyces olivaceus with data available.
Scientific Research Applications
Antibiotic Properties
- This compound and its analogs, such as PS-6 and PS-7, are identified as new beta-lactam antibiotics, derived from various Streptomyces species. They have been noted for their distinct physicochemical properties and structures (Shibamoto et al., 1980).
Synthesis and Structural Analysis
- Research has focused on the synthesis of this compound's analogs, particularly for their potential as antibiotics. One approach involves preparing 2-acetamidoethenylthioesters from 4-carboxymethylazetidin-2-one, followed by cyclization using an intramolecular Wittig reaction (Baxter, Ponsford, & Southgate, 1980).
Application in Carbapenem Synthesis
- The compound and its variations play a significant role in the synthesis of carbapenem antibiotics. Studies have been conducted to synthesize cis-carbapenem derivatives related to C-19393 H2, an antibiotic, using this chemical as a key intermediate (Natsugari et al., 1983).
Development of New Antibiotics
- The structure and synthesis of new carbapenem antibiotics, carpetimycins C and D, have been explored. These antibiotics share structural similarities with the compound , highlighting its relevance in developing novel antibacterial agents (Nakayama et al., 1983).
Advanced Chemical Transformations
- There has been significant interest in the chemical transformations of this compound and its derivatives. For example, studies have shown the potential for skeletal rearrangement of its derivatives under specific conditions, leading to the formation of new chemical structures with potential biological activity (Kobayashi, Ono, & Kato, 1992).
Properties
Molecular Formula |
C13H16N2O8S2 |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
3-[(E)-2-acetamidoethenyl]sulfanyl-7-oxo-6-(1-sulfooxyethyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C13H16N2O8S2/c1-6(23-25(20,21)22)10-8-5-9(24-4-3-14-7(2)16)11(13(18)19)15(8)12(10)17/h3-4,6,8,10H,5H2,1-2H3,(H,14,16)(H,18,19)(H,20,21,22)/b4-3+ |
InChI Key |
FQQFFZPBGYGDSX-ONEGZZNKSA-N |
Isomeric SMILES |
CC(C1C2CC(=C(N2C1=O)C(=O)O)S/C=C/NC(=O)C)OS(=O)(=O)O |
SMILES |
CC(C1C2CC(=C(N2C1=O)C(=O)O)SC=CNC(=O)C)OS(=O)(=O)O |
Canonical SMILES |
CC(C1C2CC(=C(N2C1=O)C(=O)O)SC=CNC(=O)C)OS(=O)(=O)O |
Synonyms |
MM 13902 MM 17880 MM 22380 MM 22381 MM 22382 MM 22383 MM 27696 MM 4550 olivanic acid olivanic acids |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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